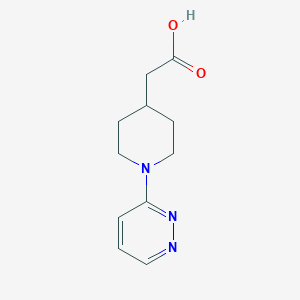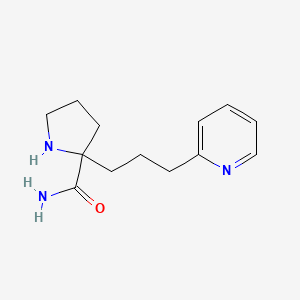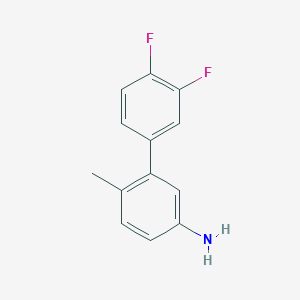
3-(3,4-二氟苯基)-4-甲基苯胺
描述
3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
While specific synthesis methods for “3-(3,4-Difluorophenyl)-4-methylaniline” were not found, a related compound, (±)-trans-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, can be prepared using 3,4-Difluorophenyl isocyanate .Molecular Structure Analysis
The molecular structure of a related compound, 3,4-Difluorophenyl isocyanate, has a molecular formula of C7H3F2NO and an average mass of 155.102 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 3,4-Difluorophenyl isocyanate, include a boiling point of 164 °C, a density of 1.326 g/mL at 25 °C, and a refractive index of n20/D 1.498 .科学研究应用
合成和表征
- Rizwan 等人 (2021) 的一项研究探索了通过 Suzuki 交叉偶联反应合成类似于 3-(3,4-二氟苯基)-4-甲基苯胺的类似物,提供了对其结构特征和反应性描述符的见解 (Rizwan 等人,2021).
光谱分析
- Arjunan 和 Mohan (2008) 对 4-氯-2-甲基苯胺等化合物进行了傅里叶变换红外 (FTIR) 和 FT-拉曼光谱分析,提供了振动模式和实验与理论数据对齐的比较见解 (Arjunan 和 Mohan,2008).
生物活性
- Mohan 等人 (2018) 合成了一种与 3-(3,4-二氟苯基)-4-甲基苯胺密切相关的化合物,展示了其在表现出协同抗炎、抗增殖和抗菌活性方面的潜力 (Mohan 等人,2018).
电化学合成
- Comisso 等人 (1988) 研究了与 N-甲基苯胺(结构上类似于 3-(3,4-二氟苯基)-4-甲基苯胺)等化合物相关的聚合物的化学和电化学合成,分析了它们的电导率和电化学性质 (Comisso 等人,1988).
合成应用
- Ennis 等人 (1999) 阐述了涉及 4-溴-3-甲基苯胺的衍生物的合成,提供了可能适用于 3-(3,4-二氟苯基)-4-甲基苯胺的方法 (Ennis 等人,1999).
安全和危害
作用机制
Mode of Action
Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
Based on its structural similarity to other aniline derivatives, it could potentially influence pathways involving aromatic amine metabolism .
Pharmacokinetics
Like other aniline derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Given its structural similarity to other aniline derivatives, it could potentially cause changes in cellular metabolism, protein function, and gene expression .
生化分析
Biochemical Properties
3-(3,4-Difluorophenyl)-4-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides . This compound interacts with various enzymes and proteins, including those involved in the Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules. Additionally, 3-(3,4-Difluorophenyl)-4-methylaniline can react with aryl aldehydes using nickel catalysts to form fluorodiarylmethanols .
Cellular Effects
The effects of 3-(3,4-Difluorophenyl)-4-methylaniline on various types of cells and cellular processes are profound. This compound has been shown to exhibit cytostatic activity in cell lines such as CCRF-CEM, HeLa, and L1210 . It influences cell function by interfering with cell signaling pathways and gene expression, leading to altered cellular metabolism. The presence of fluorine atoms in the compound enhances its ability to penetrate cell membranes and interact with intracellular targets, thereby modulating cellular processes.
Molecular Mechanism
At the molecular level, 3-(3,4-Difluorophenyl)-4-methylaniline exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby affecting their catalytic activity. For instance, in Suzuki-Miyaura cross-coupling reactions, the compound binds to palladium complexes, facilitating the formation of carbon-carbon bonds . This binding interaction is crucial for the compound’s role in organic synthesis. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity to target proteins, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Difluorophenyl)-4-methylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 3-(3,4-Difluorophenyl)-4-methylaniline in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(3,4-Difluorophenyl)-4-methylaniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At high doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
3-(3,4-Difluorophenyl)-4-methylaniline is involved in several metabolic pathways, including those related to the synthesis of fluorinated biaryl derivatives and fluorodiarylmethanols . The compound interacts with enzymes such as palladium complexes and nickel catalysts, which facilitate its incorporation into complex organic molecules. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, 3-(3,4-Difluorophenyl)-4-methylaniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. The presence of fluorine atoms enhances the compound’s ability to cross cell membranes, facilitating its distribution within the cell.
Subcellular Localization
The subcellular localization of 3-(3,4-Difluorophenyl)-4-methylaniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization, with specific interactions occurring in the cytoplasm, nucleus, and other organelles. These interactions are crucial for the compound’s role in modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
3-(3,4-difluorophenyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)9-3-5-12(14)13(15)6-9/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTOGJXQNAMHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)
![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)
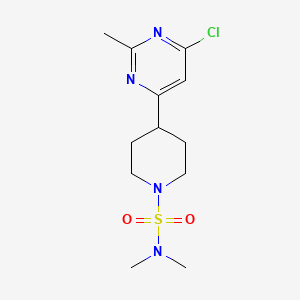
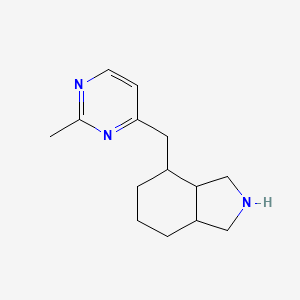
![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)
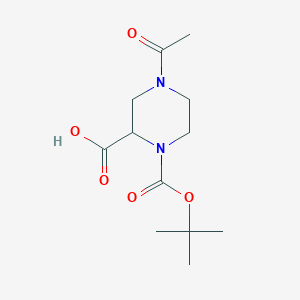
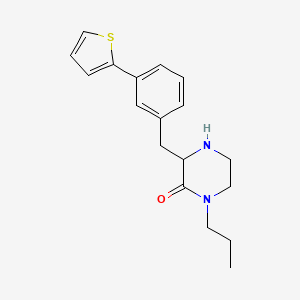
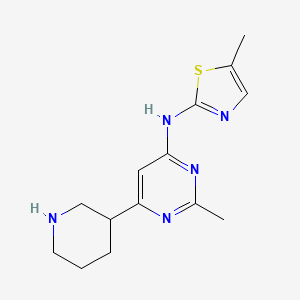
![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)

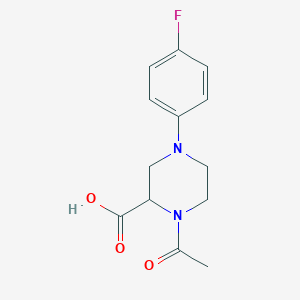
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
